molecular formula C5H8Cl2O2 B8439255 3-(2-Chloroethoxy)propanoyl chloride

3-(2-Chloroethoxy)propanoyl chloride

Cat. No.: B8439255
M. Wt: 171.02 g/mol
InChI Key: GFQMQYQGLZKNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroethoxy)propanoyl chloride is a specialized bifunctional reagent designed for advanced chemical synthesis and research applications. Its molecular structure incorporates both a highly reactive acyl chloride group and a chloroalkoxy chain, making it a valuable scaffold for building more complex molecules. The acyl chloride moiety readily undergoes nucleophilic substitution reactions, allowing for the introduction of the 3-(2-chloroethoxy)propionyl group onto oxygen, nitrogen, or carbon nucleophiles to form esters, amides, or ketones. Subsequently, the terminal chlorine atom on the ethoxy chain can be further functionalized in reactions such as nucleophilic substitutions to introduce amines, azides, or other functional groups, or utilized in cyclization and polymerization processes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the specific product data sheet for detailed handling, safety, and storage information prior to use.

Properties

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

3-(2-chloroethoxy)propanoyl chloride

InChI

InChI=1S/C5H8Cl2O2/c6-2-4-9-3-1-5(7)8/h1-4H2

InChI Key

GFQMQYQGLZKNPK-UHFFFAOYSA-N

Canonical SMILES

C(COCCCl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Efficiency: Yields for aromatic propanoyl chlorides exceed 85% under optimized oxalyl chloride conditions , while aliphatic derivatives may require longer reaction times .

Biological Activity : Trimethoxyphenyl derivatives demonstrate cytotoxicity in cancer cell lines, attributed to methoxy group interactions with cellular targets .

Industrial Use: Propanoyl chloride derivatives are key in synthesizing biodegradable polymers, with substituents dictating polymer backbone functionality .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Chloroethoxy)propanoyl chloride, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid, 3-(2-chloroethoxy)propanoic acid. Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly impact yield. For example, anhydrous dichloromethane or toluene under reflux (40–60°C) with catalytic DMF is commonly used . Excess thionyl chloride (~1.5–2.0 equivalents) ensures complete conversion, but rigorous removal of residual SOCl₂ is required post-reaction to avoid side reactions. Monitoring via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and appearance of the acyl chloride C=O stretch (~1800 cm⁻¹) is critical .

Q. How can researchers safely handle and store this compound to minimize hydrolysis or decomposition?

  • Methodological Answer : Store under inert gas (argon or nitrogen) in moisture-proof containers at –20°C. Use anhydrous solvents (e.g., THF, DCM) for dilution. Conduct reactions in a fume hood with PPE (gloves, goggles, respirator). Hydrolysis can be monitored by observing HCl gas evolution or pH changes in aqueous workups. Quench excess reagent with cold sodium bicarbonate solution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the acyl chloride carbonyl carbon at ~170–175 ppm and the ethoxy chlorine’s deshielding effect on adjacent protons (δ ~4.3–4.5 ppm for –OCH₂CH₂Cl).
  • FT-IR : Confirm the C=O stretch (~1800 cm⁻¹) and C–Cl stretches (~550–750 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 170.5 (M⁺) and fragment ions corresponding to loss of Cl or CO groups .

Advanced Research Questions

Q. What strategies mitigate undesired side reactions (e.g., oligomerization or redox processes) during synthesis?

  • Methodological Answer : Redox side reactions, such as oxidative coupling of phenolic intermediates (observed in analogous acyl chloride syntheses), can be suppressed by using strict anhydrous conditions and avoiding protic contaminants. Adding radical scavengers (e.g., BHT) or conducting reactions under nitrogen atmosphere reduces oligomerization . For electrophilic side reactions, steric hindrance via bulky solvents (e.g., DMF) or low temperatures (0–5°C) may improve selectivity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and the leaving group ability of chloride. Solvent effects (PCM models) and transition state analysis help predict reaction rates with amines or alcohols. Compare LUMO energies of the acyl chloride and competing electrophiles to prioritize reaction pathways .

Q. What analytical approaches resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC-UV (monitoring degradation products) under controlled pH (2–10) and temperature (25–60°C) can quantify hydrolysis kinetics. Arrhenius plots determine activation energy (Eₐ) for decomposition. For example, a pH-rate profile may reveal maximum stability at pH 4–6, with rapid hydrolysis above pH 8 due to hydroxide ion catalysis .

Q. How does the chloroethoxy substituent influence the compound’s reactivity compared to simpler acyl chlorides (e.g., propanoyl chloride)?

  • Methodological Answer : The electron-withdrawing chloroethoxy group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines. However, steric hindrance from the ethoxy chain may reduce accessibility. Comparative kinetic studies (e.g., competition experiments with benzoyl chloride) quantify these effects .

Safety and Regulatory Considerations

Q. What are the key occupational exposure limits (OELs) and ecological toxicity profiles for this compound?

  • Methodological Answer : While specific OELs for this compound are not widely reported, analog data (e.g., chloroacetyl chloride) suggest a recommended exposure limit (REL) of 0.05 ppm. Ecotoxicity testing (e.g., Daphnia magna LC₅₀) is advised, as acyl chlorides often exhibit high aquatic toxicity. Follow REACH guidelines for environmental risk assessments .

Q. How should researchers design waste disposal protocols to address residual reactivity?

  • Methodological Answer : Hydrolyze waste with excess cold sodium hydroxide (1 M) in an ice bath, followed by neutralization with dilute HCl. Confirm complete decomposition via silver nitrate testing (absence of Cl⁻ precipitation). Incineration in a licensed facility is recommended for large quantities .

Experimental Design Case Study

Example : Synthesis of Amide Derivatives for Drug Discovery

  • Step 1 : React this compound (1.1 eq) with a primary amine (1.0 eq) in anhydrous THF at 0°C, using triethylamine (2.0 eq) as a base.
  • Step 2 : Monitor reaction completion by TLC (hexane:EtOAc, 3:1). Quench with ice-water, extract with DCM, and purify via flash chromatography.
  • Challenge : Competing hydrolysis can be minimized by maintaining low temperatures and excluding moisture .

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